3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid
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Overview
Description
3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid is an organic compound with the molecular formula C14H18O3 It is a derivative of cyclohexanecarboxylic acid, where a methoxyphenyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid typically involves the reaction of 4-methoxyphenylmagnesium bromide with cyclohexanone, followed by oxidation of the resulting alcohol to the corresponding carboxylic acid. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as Grignard reagents and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic Acid: The parent compound, lacking the methoxyphenyl group.
4-Methoxyphenylacetic Acid: Similar structure but with an acetic acid moiety instead of cyclohexanecarboxylic acid.
4-Methoxybenzoic Acid: Contains a benzoic acid moiety instead of cyclohexanecarboxylic acid.
Uniqueness
3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid is unique due to the presence of both the cyclohexane ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h5-8,11-12H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
PMQUVYSMISRMGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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